2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester

Catalog No.
S8192116
CAS No.
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl e...

Product Name

2-Propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester

IUPAC Name

diethyl 2-propylimidazole-1,5-dicarboxylate

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-4-7-10-13-8-9(11(15)17-5-2)14(10)12(16)18-6-3/h8H,4-7H2,1-3H3

InChI Key

SXWBUWQTUXMKLK-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(N1C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC1=NC=C(N1C(=O)OCC)C(=O)OCC

2-Propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester, also known as diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a chemical compound with the molecular formula C12H18N2O4C_{12}H_{18}N_{2}O_{4} and a molecular weight of approximately 254.286 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound is typically encountered as a crystalline powder and is noted for its yellow color .

The compound has various applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antihypertensive agents like Olmesartan Medoxomil. Its unique structure allows it to participate in a range of

2-Propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester can undergo several chemical transformations:

  • Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding dicarboxylic acid.
  • Transesterification: It can react with different alcohols to form various esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may be removed, leading to the formation of derivatives with fewer carboxyl groups.

These reactions are critical for modifying the compound for specific applications in drug development and synthesis.

While specific biological activity data for 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is limited, compounds with similar imidazole structures are known to exhibit various biological activities, including:

  • Antihypertensive effects: As a precursor for medications like Olmesartan Medoxomil, it plays a role in managing blood pressure.
  • Antimicrobial properties: Some imidazole derivatives are recognized for their ability to inhibit microbial growth.

Further studies could elucidate its specific biological properties and potential therapeutic applications.

The synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as substituted ureas and aldehydes.
  • Carboxylation: Introduction of carboxyl groups at the 4 and 5 positions on the imidazole ring.
  • Esterification: Reaction with ethanol or diethyl ether in the presence of an acid catalyst to form the diethyl ester.

These methods highlight the complexity and precision required in synthesizing this compound for research and pharmaceutical purposes .

The primary applications of 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester include:

  • Pharmaceutical intermediates: Used in the synthesis of antihypertensive drugs.
  • Research chemicals: Employed in studies related to organic synthesis and medicinal chemistry.
  • Quality control standards: Utilized as a reference standard in analytical laboratories for drug formulation testing .

Interaction studies involving 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester focus on its behavior with biological targets or other chemical entities. While specific interaction data is not extensively documented, similar compounds have been shown to interact with:

  • Enzymes: Potential inhibition or modification of enzyme activity related to hypertension.
  • Receptors: Binding studies may reveal its affinity for specific receptor types involved in cardiovascular regulation.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of drugs derived from this compound .

Several compounds share structural similarities with 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl esterC10H14N2O4C_{10}H_{14}N_{2}O_{4}Contains dimethyl instead of diethyl esters; may exhibit different solubility and reactivity properties .
Imidazole-4,5-dicarboxylic acidC6H6N2O4C_{6}H_{6}N_{2}O_{4}Lacks alkyl substitution; simpler structure but retains biological activity potential .
Olmesartan MedoxomilC29H30N6O6C_{29}H_{30}N_{6}O_{6}A complex antihypertensive agent derived from similar imidazole structures; demonstrates significant clinical efficacy .

The uniqueness of 2-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester lies in its specific alkyl substitution pattern and its role as an intermediate in drug synthesis, distinguishing it from simpler or more complex derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

254.12665706 g/mol

Monoisotopic Mass

254.12665706 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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